1-(2-Aminoethyl)piperazine IUPAC name and synonyms
1-(2-Aminoethyl)piperazine IUPAC name and synonyms
An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine
This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperazine, a versatile chemical compound with significant applications in industrial synthesis, materials science, and as a building block in drug development. This document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Identification
The compound is systematically named according to IUPAC standards, but is also known by numerous synonyms in commercial and research contexts.
IUPAC Name: 2-(Piperazin-1-yl)ethan-1-amine[1][2][3]
Synonyms and Identifiers: A comprehensive list of alternative names and registry numbers is provided below for clear identification.
| Identifier Type | Value |
| Common Synonyms | N-(2-Aminoethyl)piperazine, AEP, N-AEP, 2-(1-Piperazinyl)ethylamine, 1-Piperazineethanamine[1][2][4][5] |
| CAS Number | 140-31-8[1][2][3] |
| EC Number | 205-411-0[1] |
| UN Number | 2815[2] |
| ChEMBL ID | CHEMBL209790[2] |
| PubChem CID | 8795[1] |
Physicochemical Properties
1-(2-Aminoethyl)piperazine is a corrosive, colorless to yellowish liquid with a broad liquid range, making it a suitable raw material for a large variety of applications.[1][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₅N₃[1][2][3] |
| Molar Mass | 129.207 g·mol⁻¹[1][5] |
| Appearance | Colorless to yellowish liquid with a faint fishlike odor[1][2] |
| Density | 0.984 g/cm³ at 20 °C[1][5] |
| Melting Point | -19 °C (-2 °F; 254 K)[1][5] |
| Boiling Point | 218-222 °C (424-432 °F; 491-495 K)[1][4][5] |
| Flash Point | 92 °C (197.6 °F) - closed cup |
| Solubility in Water | Miscible[1][5] |
| Vapor Pressure | 0.05 - 0.076 mmHg @ 20 °C[1] |
| pKa | 10.11±0.10 (Predicted)[4] |
| LogP | -1.48 at 20℃[4] |
Experimental Protocols: Synthesis
The synthesis of 1-(2-Aminoethyl)piperazine can be achieved through several pathways. The following protocols detail established methods relevant for laboratory and industrial production.
Protocol 1: Synthesis from Triethylenetetramine
This method involves the catalytic cyclization of an ethylene (B1197577) polyamine to produce 1-(2-Aminoethyl)piperazine as the primary product.[6]
Materials:
-
Triethylenetetramine (TETA)
-
Water
-
Nickel-copper-chromia catalyst
-
Hydrogen gas
-
High-pressure autoclave (e.g., rocking autoclave)
Procedure:
-
Charge a 1400 ml rocking autoclave with 100 g of triethylenetetramine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.[6]
-
Assemble and seal the autoclave, then flush the system thoroughly with hydrogen gas.[6]
-
Introduce 100 g of ammonia into the autoclave.[6]
-
Pressurize the autoclave with hydrogen gas to 500 p.s.i.g. at room temperature.[6]
-
Heat the contents to 225 °C. The pressure will rise to approximately 2000 p.s.i.g.[6]
-
Maintain the reaction at 225 °C for one hour.[6]
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the solid catalyst.[6]
-
The resulting liquid product can then be purified by fractional distillation to isolate 1-(2-Aminoethyl)piperazine.
Protocol 2: Continuous Synthesis via Catalytic Hydrogenation
This industrial process provides a continuous method for producing 1-(2-Aminoethyl)piperazine in high yields from nitrilotriacetonitrile.[7]
Materials:
-
Nitrilotriacetonitrile
-
Hydrogen gas
-
Ammonia (preferred, but optional)
-
Hydrogenation catalyst (e.g., nickel, copper, cobalt, or mixtures thereof)[7]
-
Continuous flow reactor system
Procedure:
-
Prepare a feed stream of nitrilotriacetonitrile, optionally mixed with ammonia. The use of ammonia is the preferred method.[7]
-
Introduce the feed stream and a separate stream of hydrogen gas into a continuous reactor packed with a hydrogenation catalyst.
-
Maintain the reactor temperature within the range of 75 °C to 200 °C.[7]
-
The reaction is carried out under pressure with continuous flow of reactants over the catalyst bed.
-
The product stream exiting the reactor is a mixture containing 1-(2-Aminoethyl)piperazine as the principal product.[7]
-
The 1-(2-Aminoethyl)piperazine is then separated and purified from the product stream, typically through distillation.
Caption: Key synthesis pathways for 1-(2-Aminoethyl)piperazine.
Key Reactions and Applications
1-(2-Aminoethyl)piperazine is a valuable intermediate and reactant in numerous chemical processes. Its unique structure, containing primary, secondary, and tertiary amine groups, allows it to be used as an epoxy curing agent, a corrosion inhibitor, and an additive in asphalt (B605645) and lube oils.[1][5]
Reaction with Epoxides
A primary application of this compound is as a curing agent (hardener) for epoxy resins.[5] The reaction proceeds through a nucleophilic substitution mechanism where the amine groups attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network.[8]
General Experimental Protocol: Reaction with Phenyl Glycidyl (B131873) Ether (PGE) This protocol describes a model reaction to study the curing mechanism.
Materials:
-
1-(2-Aminoethyl)piperazine (AEP)
-
Phenyl Glycidyl Ether (PGE)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve a known quantity of 1-(2-Aminoethyl)piperazine in anhydrous toluene under a nitrogen atmosphere.[8]
-
With continuous stirring, slowly add phenyl glycidyl ether dropwise to the AEP solution at room temperature. The molar ratio of AEP to PGE should be controlled based on the desired product (e.g., 1:1 for a mono-adduct).[8]
-
After the addition is complete, heat the reaction mixture to between 60-80°C.[8]
-
Maintain this temperature for 2-4 hours to ensure the reaction goes to completion.[8]
-
The progress of the reaction can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the characteristic epoxide band around 915 cm⁻¹.[8]
Caption: Reaction mechanism of AEP with an epoxide.
Other Noteworthy Applications
-
CO₂ Capture: Aqueous solutions of 1-(2-Aminoethyl)piperazine have been identified as potential solvents for capturing carbon dioxide from industrial flue gases.[9]
-
Corrosion Inhibition: It is utilized in studies and formulations for inhibiting corrosion.[4][10][11]
-
Synthesis Intermediate: It serves as a reagent in the synthesis of various compounds, including bisnaphthalimides which have been investigated as potential DNA topoisomerase II inhibitors.[5]
References
- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Aminoethyl)piperazine, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 5. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 6. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 7. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
